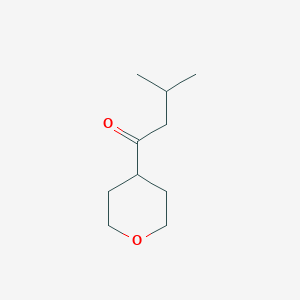![molecular formula C15H16N2O6S2 B2842327 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid CAS No. 794553-85-8](/img/structure/B2842327.png)
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known as 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid. It has a CAS Number of 794553-85-8 and a molecular weight of 384.43 . The IUPAC name for this compound is 3-[(2-[4-(aminosulfonyl)phenyl]ethyl)amino]sulfonyl]benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O6S2/c16-24(20,21)13-6-4-11(5-7-13)8-9-17-25(22,23)14-3-1-2-12(10-14)15(18)19/h1-7,10,17H,8-9H2,(H,18,19)(H2,16,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Chemical Reactions Analysis
As mentioned earlier, compounds with similar structures often undergo reactions at the benzylic position . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halides .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 198-199 degrees Celsius .Scientific Research Applications
Synthesis and Medicinal Applications
- (Mono- and di-substituted sulfamoyl)benzoic acids, such as 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid, are involved in the synthesis of various compounds with potential medicinal applications. These compounds are prepared using specific reactions and have been studied for their roles as uricosuric agents in the treatment of conditions like gout and gouty arthritis (P. Sarbanes, 2002).
Plant Growth Regulation
- In plant sciences, benzoic acid derivatives are researched for their regulatory role in inducing multiple stress tolerance in plants. Studies have indicated that molecules like benzoic acid, of which 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid is a derivative, can be effective in inducing tolerance to various environmental stresses in plants (Senaratna et al., 2004).
Catalysis
- This chemical is also explored in the field of catalysis. For instance, sulfuric acid derivatives are used as recyclable catalysts in specific synthesis reactions, demonstrating the application of sulfamoylbenzoic acid derivatives in facilitating chemical transformations (Tayebi et al., 2011).
Organic Synthesis
- Benzoic acid derivatives play a significant role in organic synthesis. They serve as crucial structural motifs in drug molecules and natural products, and their functionalization can provide valuable tools for organic synthesis. The C–H bond functionalization of benzoic acids, including derivatives like 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid, is a subject of intense study in this field (Li et al., 2016).
Pharmacological Research
- In pharmacological research, various substituted benzisoxazole derivatives, including those with sulfamoylmethyl groups, have been synthesized and studied for their potential anticonvulsant activities, indicating the relevance of sulfamoylbenzoic acid derivatives in this area (Uno et al., 1979).
Enzyme Inhibition
- Sulfonamide derivatives of benzoic acid are studied as inhibitors of carbonic anhydrase isoenzymes, highlighting another pharmacological application of these compounds (Supuran et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-[2-(4-sulfamoylphenyl)ethylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2/c16-24(20,21)13-6-4-11(5-7-13)8-9-17-25(22,23)14-3-1-2-12(10-14)15(18)19/h1-7,10,17H,8-9H2,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSAETMVUPPNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2842249.png)
![2-benzyl-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2842250.png)
![1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2842251.png)

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2842253.png)

![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2842258.png)

![3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2842260.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2842263.png)
